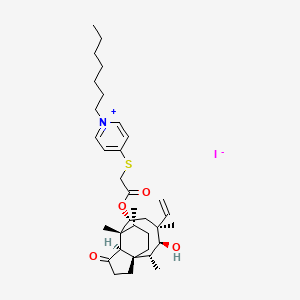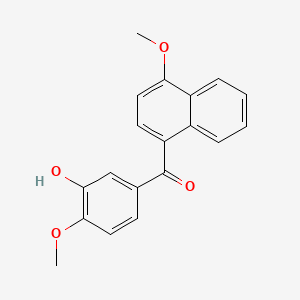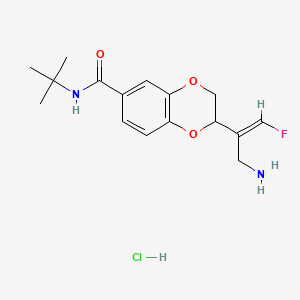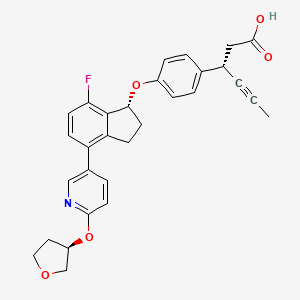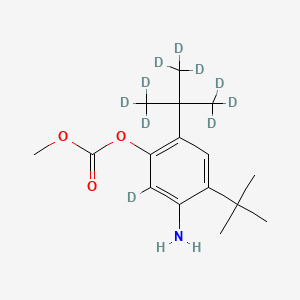
5-Amino-2,4-di-tert-butylphenyl methyl carbonate-d10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2,4-di-tert-butylphenyl methyl carbonate-d10 is a deuterated derivative of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate. This compound is often used in scientific research due to its unique properties and applications. It is characterized by the presence of deuterium, which is a stable isotope of hydrogen, making it useful in various analytical and synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate-d10 typically involves the introduction of deuterium into the parent compound, 5-Amino-2,4-di-tert-butylphenyl methyl carbonate. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often involve the use of a suitable solvent, such as methanol or ethanol, and a catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient and consistent introduction of deuterium. The process is optimized to maximize yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2,4-di-tert-butylphenyl methyl carbonate-d10 can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
5-Amino-2,4-di-tert-butylphenyl methyl carbonate-d10 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy and mass spectrometry for studying reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme functions.
Medicine: Investigated for its potential therapeutic effects and as a reference standard in pharmacokinetic studies.
Industry: Utilized in the synthesis of advanced materials and as a precursor in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate-d10 involves its interaction with specific molecular targets and pathways. The presence of deuterium can influence the compound’s stability and reactivity, leading to different kinetic isotope effects. This can affect the rate of chemical reactions and the formation of intermediates, providing valuable insights into reaction mechanisms and molecular interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-2,4-di-tert-butylphenyl methyl carbonate: The non-deuterated parent compound.
2,4-di-tert-butyl-5-nitrophenyl methyl carbonate: Another derivative used in similar applications.
Uniqueness
5-Amino-2,4-di-tert-butylphenyl methyl carbonate-d10 is unique due to the presence of deuterium, which provides distinct advantages in analytical and synthetic applications. The deuterium labeling allows for precise tracking and analysis in various scientific studies, making it a valuable tool in research.
Propriétés
Formule moléculaire |
C16H25NO3 |
|---|---|
Poids moléculaire |
289.44 g/mol |
Nom IUPAC |
[3-amino-4-tert-butyl-2-deuterio-6-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenyl] methyl carbonate |
InChI |
InChI=1S/C16H25NO3/c1-15(2,3)10-8-11(16(4,5)6)13(9-12(10)17)20-14(18)19-7/h8-9H,17H2,1-7H3/i4D3,5D3,6D3,9D |
Clé InChI |
NEMQZDZEKFZZJT-RUYWXRBOSA-N |
SMILES isomérique |
[2H]C1=C(C(=CC(=C1OC(=O)OC)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C(C)(C)C)N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1N)OC(=O)OC)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




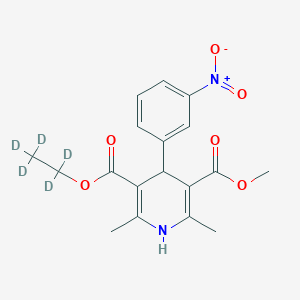
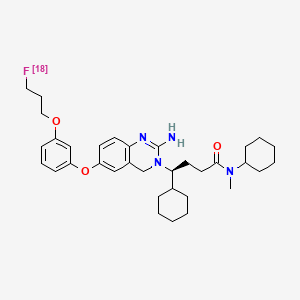
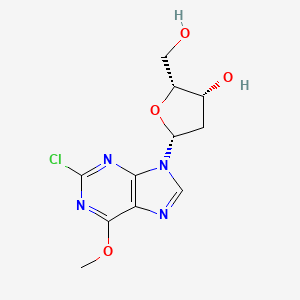

![5-[[2,3,5,6-Tetradeuterio-4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12408967.png)
